molecular formula C16H15ClN4OS B1225648 N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide

Cat. No. B1225648
M. Wt: 346.8 g/mol
InChI Key: COWBGZSGJWWLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide is a triazolopyridine.

Scientific Research Applications

Amplifying Phleomycin Activity

N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide and its derivatives have been studied for their role in amplifying the activity of phleomycin, an antibiotic. One study found that certain derivatives, including those with a s-triazolo[4,3-a]pyridine structure, were highly active and non-toxic, showing resistance to metabolism (Brown et al., 1978).

Cholinesterase Inhibition

Compounds with a structure incorporating 1,2,4-triazole, similar to the one , have been synthesized and evaluated for their potential to inhibit cholinesterase enzymes. This research is significant because cholinesterase inhibitors are useful in the treatment of diseases like Alzheimer's. Some compounds showed moderate to good inhibitory activities against these enzymes (Riaz et al., 2020).

Synthesis and Biological Assessment

Another study focused on the synthesis of novel compounds similar to N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide, specifically incorporating an 1,2,4-oxadiazol cycle. The research aimed at exploring their biological properties, highlighting the diverse applications of such compounds in pharmaceutical research (Karpina et al., 2019).

Anticancer Properties

A study on a related compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, revealed significant anticancer effects. It demonstrated that altering the structure by replacing the acetamide group could retain antiproliferative activity and reduce toxicity, indicating the potential of such compounds in cancer therapy (Wang et al., 2015).

Insecticidal Activity

Research has also explored the use of compounds with a structure similar to N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide in the realm of agriculture. One study synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, showing the potential of such compounds in pest control (Fadda et al., 2017).

Vibrational Spectroscopy and Quantum Mechanical Studies

The spectroscopic properties of compounds with a similar structure have been investigated using vibrational spectroscopy and quantum mechanical methods. These studies are crucial in understanding the physical and chemical properties of such compounds, aiding in their development for various applications (Kuruvilla et al., 2018).

Herbicidal Activity

Another interesting application is in the development of novel herbicides. A study demonstrated the use of optically pure derivatives of related compounds in synthesizing a new triazolopyrimidine herbicide, showcasing the potential of such compounds in agricultural science (Zhang et al., 2018).

properties

Product Name

N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

InChI

InChI=1S/C16H15ClN4OS/c17-13-6-4-12(5-7-13)8-9-18-15(22)11-23-16-20-19-14-3-1-2-10-21(14)16/h1-7,10H,8-9,11H2,(H,18,22)

InChI Key

COWBGZSGJWWLTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide
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N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide
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N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide

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